molecular formula C15H10F6N2S B1288397 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea CAS No. 1744-07-6

1,3-Bis[4-(trifluoromethyl)phenyl]thiourea

Cat. No.: B1288397
CAS No.: 1744-07-6
M. Wt: 364.31 g/mol
InChI Key: ABYZUZQRUYXHCW-UHFFFAOYSA-N
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Description

1,3-Bis[4-(trifluoromethyl)phenyl]thiourea is an organic compound with the molecular formula C15H10F6N2S. It is known for its unique chemical structure, which includes two trifluoromethyl groups attached to phenyl rings, linked by a thiourea moiety. This compound is a white crystalline solid that is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane .

Biochemical Analysis

Biochemical Properties

1,3-Bis[4-(trifluoromethyl)phenyl]thiourea plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect biochemical pathways. For instance, it has been observed to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to their inhibition . This interaction is crucial as it can influence neurotransmission and other biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to impact the activity of certain signaling pathways, which can lead to changes in gene expression and metabolic processes . These effects are essential for understanding how the compound can be used in therapeutic applications or as a biochemical tool.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting enzymes like AChE and BuChE . The compound binds to the active site of these enzymes, preventing their normal function and leading to altered biochemical pathways. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but its effects can change over time. Studies have shown that prolonged exposure to the compound can lead to degradation and reduced efficacy . Additionally, long-term studies in vitro and in vivo have indicated potential changes in cellular function and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Studies have shown that there is a threshold dosage beyond which the compound’s effects become detrimental. It is essential to determine the optimal dosage for therapeutic applications to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . Understanding these metabolic pathways is crucial for determining the compound’s potential therapeutic applications and its impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its overall effects. The compound is transported through specific transporters and binding proteins, which influence its localization and accumulation within cells . These interactions are crucial for determining the compound’s efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for understanding how the compound exerts its effects at the cellular level and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis[4-(trifluoromethyl)phenyl]thiourea can be synthesized through the reaction of diphenylthiourea with trifluorotoluene under acidic conditions . The reaction typically involves the following steps:

    Starting Materials: Diphenylthiourea and trifluorotoluene.

    Reaction Conditions: Acidic medium, often using hydrochloric acid or sulfuric acid as the catalyst.

    Procedure: The reactants are mixed and heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix and heat the reactants.

    Purification: The product is purified through recrystallization or other separation techniques to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[4-(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1,3-Bis[4-(trifluoromethyl)phenyl]thiourea has several applications in scientific research, including:

Comparison with Similar Compounds

1,3-Bis[4-(trifluoromethyl)phenyl]thiourea is unique due to its trifluoromethyl groups, which enhance its chemical stability and reactivity. Similar compounds include:

These compounds share some structural similarities but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

1,3-bis[4-(trifluoromethyl)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F6N2S/c16-14(17,18)9-1-5-11(6-2-9)22-13(24)23-12-7-3-10(4-8-12)15(19,20)21/h1-8H,(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYZUZQRUYXHCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=S)NC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599478
Record name N,N'-Bis[4-(trifluoromethyl)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1744-07-6
Record name N,N'-Bis[4-(trifluoromethyl)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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